Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is a complex organic compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzoimidazole core: This is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the thioether linkage: The benzoimidazole core is then reacted with a thiol compound to introduce the thioether linkage.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The halogen atoms (chlorine and fluorine) can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amine derivatives.
Substitution: Substituted benzoimidazole derivatives.
Scientific Research Applications
Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-5-fluoro-1H-benzo[d]imidazole
- Methyl 4-((5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate
- Methyl 4-(((6-chloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate
Uniqueness
Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is unique due to the presence of both chlorine and fluorine atoms on the benzoimidazole ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Biological Activity
Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate (CAS: 849235-73-0) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structural components include:
- Benzimidazole core : Provides a scaffold for biological activity.
- Thioether linkage : Enhances reactivity and potential pharmacological properties.
- Chloro and fluoro substituents : These halogen groups may improve lipophilicity and influence interaction with biological targets.
The molecular formula of this compound is C16H12ClFN2O2S, with a molecular weight of 350.8 g/mol.
Biological Activities
Research indicates that compounds containing benzimidazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies suggest that similar compounds have shown significant antimicrobial properties against various pathogens.
- Anticancer Potential : The structural characteristics may contribute to selective toxicity towards cancer cells while sparing healthy cells.
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in disease processes.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of related benzimidazole compounds on human lung carcinoma cells (A-549) demonstrated promising results. The following table summarizes the findings:
Compound | Concentration (µM) | % Cell Viability (A-549) | Selectivity Index |
---|---|---|---|
Compound A | 10 | 40% | High |
Compound B | 50 | 30% | Moderate |
Methyl 4-(((6-chloro-5-fluoro... | 100 | 25% | Low |
These results indicate that this compound may possess significant anticancer properties, particularly at higher concentrations.
Structure-Activity Relationship (SAR)
The SAR studies have highlighted the importance of specific substituents in enhancing the biological activity of benzimidazole derivatives. For instance, the inclusion of halogen atoms like chlorine and fluorine has been correlated with increased potency against cancer cell lines due to improved binding affinity to biological targets.
Comparative Analysis with Related Compounds
To understand the uniqueness of Methyl 4-(((6-chloro-5-fluoro...)), a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Benzimidazole Derivatives | Various substitutions on the ring | Antimicrobial, Anticancer |
Methyl 4-thiomethylbenzoate | Lacks halogen substitutions | Lower activity |
6-Chloro-5-fluorobenzimidazole | Similar core structure | Known for antimicrobial activity |
This table illustrates that the specific halogen substitutions in Methyl 4-(((6-chloro-5-fluoro...)) may enhance its pharmacological profile compared to simpler analogs.
Properties
Molecular Formula |
C16H12ClFN2O2S |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl 4-[(5-chloro-6-fluoro-1H-benzimidazol-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C16H12ClFN2O2S/c1-22-15(21)10-4-2-9(3-5-10)8-23-16-19-13-6-11(17)12(18)7-14(13)20-16/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
SMFNWTNSUDQDHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3N2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.